molecular formula C24H23NO5 B11669033 (3Z,5E)-3,5-bis(1,3-benzodioxol-5-ylmethylidene)-1-propylpiperidin-4-one

(3Z,5E)-3,5-bis(1,3-benzodioxol-5-ylmethylidene)-1-propylpiperidin-4-one

Cat. No.: B11669033
M. Wt: 405.4 g/mol
InChI Key: BDHNDBUMWWYHMO-NCEWWTOFSA-N
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Description

(3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-propylpiperidin-4-one with benzodioxole derivatives under specific conditions to achieve the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE: A similar compound with a methyl group instead of a propyl group.

    (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE: A compound with an ethyl group instead of a propyl group.

Uniqueness: The uniqueness of (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

(3Z,5E)-3,5-bis(1,3-benzodioxol-5-ylmethylidene)-1-propylpiperidin-4-one

InChI

InChI=1S/C24H23NO5/c1-2-7-25-12-18(8-16-3-5-20-22(10-16)29-14-27-20)24(26)19(13-25)9-17-4-6-21-23(11-17)30-15-28-21/h3-6,8-11H,2,7,12-15H2,1H3/b18-8-,19-9+

InChI Key

BDHNDBUMWWYHMO-NCEWWTOFSA-N

Isomeric SMILES

CCCN1C/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/C1

Canonical SMILES

CCCN1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1

Origin of Product

United States

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